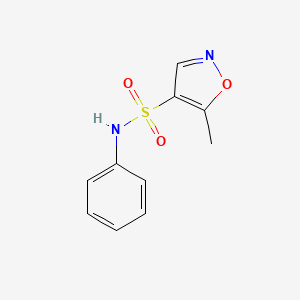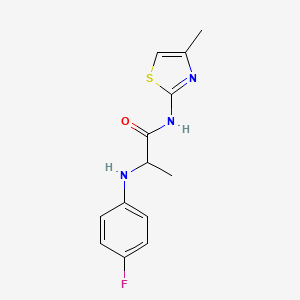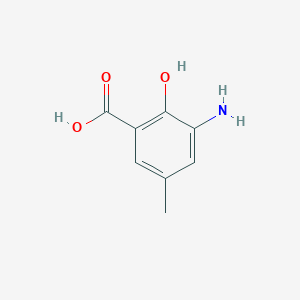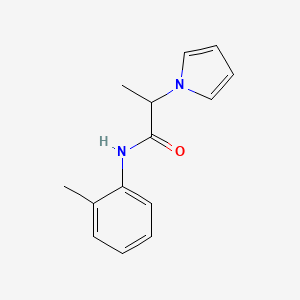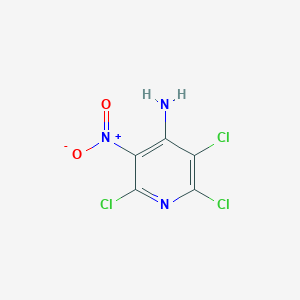
2,3,6-Trichloro-5-nitropyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6-Trichloro-5-nitropyridin-4-amine is a chlorinated nitropyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trichloro-5-nitropyridin-4-amine typically involves the chlorination and nitration of pyridine derivatives. One common method starts with 2,3,6-trichloropyridine, which undergoes nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to yield the desired nitropyridine compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
2,3,6-Trichloro-5-nitropyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be further oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 2,3,6-trisubstituted pyridines.
Reduction: Formation of 2,3,6-trichloro-5-aminopyridine.
Oxidation: Formation of pyridine derivatives with additional functional groups.
科学的研究の応用
2,3,6-Trichloro-5-nitropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,3,6-Trichloro-5-nitropyridin-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
- 2,3,6-Trichloro-4-nitropyridine
- 2,3,5-Trichloro-4-nitropyridine
- 2,6-Dichloro-3-nitropyridine
Uniqueness
2,3,6-Trichloro-5-nitropyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other nitropyridine derivatives. Its combination of chlorine and nitro groups makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C5H2Cl3N3O2 |
|---|---|
分子量 |
242.44 g/mol |
IUPAC名 |
2,3,6-trichloro-5-nitropyridin-4-amine |
InChI |
InChI=1S/C5H2Cl3N3O2/c6-1-2(9)3(11(12)13)5(8)10-4(1)7/h(H2,9,10) |
InChIキー |
IUOKCQUMEPABFH-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-tert-Butyl 4-ethyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B12862158.png)


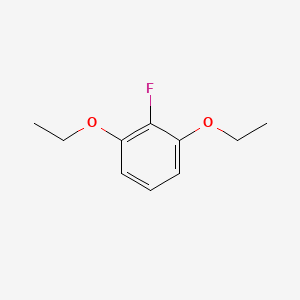

![2-(Aminomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12862203.png)
